molecular formula C5H12NNaO7P2 B8117076 sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

Cat. No.: B8117076
M. Wt: 283.09 g/mol
InChI Key: GCWXQTXGTNPPPF-UHFFFAOYSA-M
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Description

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt of calcium-acetylpropylamine phosphonate, often referred to as S186. This compound is particularly noted for its role as a strontium-specific chelating agent, making it valuable in both scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate typically involves the reaction of acetamido and phosphonopropyl groups under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the correct formation of the compound. The reaction conditions, such as temperature and pH, are carefully monitored to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the precise addition of reagents and continuous monitoring of reaction parameters to ensure high purity and yield. The final product is then purified and tested for quality before being distributed for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could result in the formation of simpler phosphonates. Substitution reactions typically produce modified versions of the original compound with different functional groups .

Scientific Research Applications

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate exerts its effects involves its ability to chelate specific metal ions, such as strontium. This chelation process involves the formation of stable complexes with the metal ions, effectively removing them from solution or preventing their interaction with other molecules. The molecular targets and pathways involved in this process are primarily related to the compound’s affinity for specific metal ions and its ability to form stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • Calcium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
  • Magnesium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
  • Zinc (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

Uniqueness

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is unique due to its high specificity for strontium ions, which makes it particularly valuable in applications requiring selective chelation. Compared to similar compounds, it offers better stability and efficiency in forming complexes with strontium, making it a preferred choice in both research and industrial settings .

Properties

IUPAC Name

sodium;(1-acetamido-1-phosphonopropyl)-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO7P2.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXQTXGTNPPPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NNaO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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